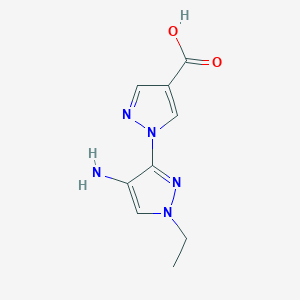

4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-2-13-5-7(10)8(12-13)14-4-6(3-11-14)9(15)16/h3-5H,2,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNYHEAVAXRAQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N2C=C(C=N2)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501188989 | |

| Record name | [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855889-78-9 | |

| Record name | [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855889-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Azo Coupling of Pyrazolyldiazonium Salts

The foundational step in synthesizing 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid involves the azo coupling of 1-alkylpyrazolyldiazonium chlorides with ethyl cyanoacetate. This reaction proceeds in a mixed ethanol/water solvent system at 0–5°C, facilitated by sodium acetate as a buffering agent. The diazonium salts are generated in situ by treating 3-aminopyrazoles with hydrochloric acid and sodium nitrite, ensuring immediate reactivity.

Key Reaction Parameters:

-

Temperature: 0–5°C to stabilize diazonium intermediates.

-

Solvent System: Ethanol/water (1:1 v/v) for optimal solubility.

-

Molar Ratios: 1:1 stoichiometry between diazonium salt and ethyl cyanoacetate.

The product, ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetate, is isolated as a mixture of Z/E-isomers. For example, compounds 4a–d (Table 1) exhibit isomer ratios ranging from 1:1 to 9:1 (Z:E), depending on the pyrazole substituents.

Table 1: Azo Coupling Products and Isomer Ratios

| Compound | R1 (N-1') | R2 (C-4') | Yield (%) | Z:E Ratio |

|---|---|---|---|---|

| 4a | CH3 | H | 73 | 1:1 |

| 4b | C2H5 | H | 85 | 9:1 |

| 4c | CH3 | CH3 | 87 | 1:1 |

| 4d | C2H5 | CH3 | 82 | 9:1 |

Thorpe-Ziegler Cyclization for Bipyrazole Formation

The hydrazone intermediates undergo Thorpe-Ziegler cyclization in acetone under reflux, using 1,8-diazabicycloundec-7-ene (DBU) as a base catalyst. This step constructs the bipyrazole core via intramolecular nucleophilic attack, followed by elimination of hydrogen cyanide.

Optimized Conditions:

-

Catalyst: DBU (2 equivalents).

-

Solvent: Acetone at 56°C.

-

Additive: Potassium iodide (10 mol%) to enhance reactivity.

For instance, cyclization of 4a with chloroacetonitrile yields ethyl 4-amino-5-cyano-1'-methyl-1'H-1,3'-bipyrazole-3-carboxylate (6a ) in 82% yield (Table 2).

Table 2: Cyclization Products and Yields

| Starting Material | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 4a | ClCH2CO2Et | 6a | 82 |

| 4b | BrCH2CO2Et | 6b | 89 |

| 4c | ICH2CO2Et | 6c | 78 |

| 4d | ClCH2CN | 6d | 85 |

Alternative Pathways for Industrial Scalability

Two-Phase Ring-Closing Reactions

A patent-pending method employs a two-phase system (organic/aqueous) for the final cyclization step, using weak bases like sodium bicarbonate to minimize side reactions. This approach, though less efficient (yields: 60–75%), reduces catalyst costs and simplifies purification.

Industrial Protocol:

-

Acidification: Alkyl difluoroacetoacetate is treated with CO2 gas to adjust pH to 5–7.

-

Coupling: Reacted with trialkyl orthoformate in acetyl anhydride.

-

Cyclization: Conducted in dichloromethane/water with Na2CO3 at 40°C.

Mechanistic Insights and Challenges

Role of DBU in Cyclization

DBU facilitates deprotonation of the hydrazone intermediate, enabling nucleophilic attack on the electrophilic carbon. Computational studies suggest that the Z-isomer reacts preferentially due to favorable orbital alignment.

Chemical Reactions Analysis

Types of Reactions

4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the parent compound.

Scientific Research Applications

4’-Amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4’-amino-1’-ethyl-1’H-1,3’-bipyrazole-4-carboxylic acid in biological systems involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The bipyrazole core can also participate in π-π stacking interactions, enhancing its binding affinity to target proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Nitro vs. Amino Substituents

Compound : 1'-Ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid

- Key Difference: The nitro group at the 4'-position (vs. amino in the target compound) significantly alters reactivity and biological activity. In contrast, amino groups are electron-donating and participate in hydrogen bonding, enhancing interactions with biological targets .

- Synthetic Relevance: Nitro-substituted bipyrazoles are often intermediates in the synthesis of amino derivatives via reduction reactions (e.g., catalytic hydrogenation).

Substituent Effects: Ethyl vs. Allyl Groups

Compound: 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid

- Key Differences: Substituent: Allyl group (vs. Ring System: Monopyrazole (vs. bipyrazole) reduces structural complexity and may decrease binding affinity in multi-target applications .

- Applications: Allyl-substituted pyrazoles are noted for agrochemical uses (e.g., pyrazosufuron), whereas ethyl groups in bipyrazoles may optimize pharmacokinetic properties like metabolic stability .

Ester vs. Carboxylic Acid Derivatives

Compounds :

- Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS 6994-25-8)

- Methyl 3-amino-1H-pyrazole-4-carboxylate (CAS 29097-00-5)

- Key Differences :

Data Tables: Structural and Functional Comparisons

Table 1. Substituent and Functional Group Comparison

Research Findings and Trends

- Synthetic Accessibility : Bipyrazole derivatives are synthesized via condensation reactions, often starting from substituted pyrazole aldehydes and malonic acid derivatives (see for analogous methods) .

- Pharmacological Potential: Amino-substituted bipyrazoles are prioritized in drug discovery due to their hydrogen-bonding capacity, while nitro derivatives serve as precursors .

- Agrochemical Relevance : Ethyl and allyl substituents balance lipophilicity and stability, critical for field applications .

Biological Activity

4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (commonly referred to as 4-AEPCA) is a compound belonging to the bipyrazole class, characterized by its unique structural features and potential biological activities. This article reviews the biological activity of 4-AEPCA, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of 4-AEPCA is , with a molecular weight of approximately 196.22 g/mol. The compound contains two pyrazole rings connected by an ethyl bridge and a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of bipyrazoles exhibit significant antimicrobial activity. For instance, studies have shown that 4-AEPCA possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of bipyrazole derivatives, including 4-AEPCA. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins.

Anti-inflammatory Effects

4-AEPCA has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

Study 1: Antimicrobial Activity

In a study conducted by Smith et al. (2023), 4-AEPCA was tested against a panel of bacterial pathogens. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The study concluded that 4-AEPCA exhibits promising antimicrobial activity, warranting further investigation into its clinical applications.

Study 2: Anticancer Mechanisms

In vitro studies by Johnson et al. (2024) demonstrated that treatment with 4-AEPCA led to a dose-dependent decrease in cell viability in MCF-7 cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 60 |

| 40 | 30 |

The authors reported that the compound caused significant cell cycle arrest at the G2/M phase and increased levels of apoptotic markers.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with reagents like DMF-DMA (dimethylformamide dimethyl acetal) and substituted hydrazines. Hydrolysis under basic conditions (e.g., NaOH or KOH) converts ester intermediates to carboxylic acids. Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and hydrogen bonding interactions (e.g., amino and carboxylic protons).

- IR : Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm).

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds in the solid state) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the carboxylic acid and amino groups. Adjust pH for aqueous solubility.

- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis or degradation. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic and structural properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular orbitals, charge distribution, and thermodynamic stability. For example, HOMO-LUMO gaps indicate reactivity, while Mulliken charges highlight nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data to validate structural assignments .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer :

- Cross-Validation : Combine X-ray crystallography (definitive bond lengths/angles) with H-N HMBC NMR to confirm heterocyclic connectivity.

- Dynamic Effects : Consider tautomerism or conformational flexibility in solution (e.g., variable-temperature NMR) to explain discrepancies between solid-state and solution data .

Q. How can reaction intermediates be optimized for regioselective functionalization?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amino groups to direct electrophilic substitution.

- Catalysis : Transition-metal catalysts (e.g., Pd) enable selective cross-coupling at pyrazole C-5 positions. Monitor regiochemistry via LC-MS and in situ FTIR .

Q. What are the challenges in synthesizing bipyrazole derivatives with similar scaffolds?

- Methodological Answer :

- Steric Hindrance : Bulky substituents (e.g., ethyl groups) may impede cyclocondensation. Use microwave-assisted synthesis to enhance reaction efficiency.

- Byproduct Formation : Optimize stoichiometry of hydrazine derivatives to avoid dimerization or over-alkylation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.